Norcarfentanil-d5 (Major)
Description
Properties
Molecular Formula |
C₁₆H₁₇D₅N₂O₃ |
|---|---|
Molecular Weight |
295.39 |
Synonyms |
4-[(1-Oxopropyl)phenylamino]-4-piperidinecarboxylic Acid Methyl Ester-d5 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches
General Principles of Deuterium (B1214612) Incorporation in Complex Organic Molecules
Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling due to its distinct mass and similar chemical properties to protium (¹H). The incorporation of deuterium into complex organic molecules can be achieved through various methodologies, each with its advantages and limitations.
One of the primary methods for introducing deuterium is through isotope exchange reactions . These reactions involve the replacement of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. researchgate.net For instance, acid- or base-catalyzed exchange reactions can be employed to replace labile protons, while transition metal catalysts can facilitate the exchange of less acidic C-H bonds.
Another common approach is the use of deuterated reagents in a synthetic sequence. This can involve the reduction of a functional group with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). Alternatively, starting the synthesis with a commercially available deuterated building block ensures the presence of deuterium in the final molecule at a specific location. zeotope.com
Late-stage functionalization has emerged as a powerful strategy for introducing deuterium into a molecule at a later step in the synthesis. This approach is particularly valuable as it allows for the modification of complex molecular scaffolds without the need to re-synthesize the entire molecule from deuterated starting materials.
The choice of deuteration strategy depends on several factors, including the desired position of the deuterium atoms, the stability of the molecule under the reaction conditions, and the availability of deuterated precursors.
Table 1: Common Methods for Deuterium Incorporation
| Method | Description | Example Reagents/Conditions |
|---|---|---|
| Isotope Exchange | Replacement of H with D from a deuterium source. | D₂O, D₂ gas, deuterated acids/bases, transition metal catalysts. |
| Deuterated Reagents | Use of reagents containing deuterium in the synthesis. | NaBD₄, LiAlD₄, deuterated solvents, deuterated building blocks. |
| Late-Stage Functionalization | Introduction of deuterium at a late step in the synthesis. | C-H activation catalysts, specialized deuterating agents. |
Precursor Compounds and Reaction Pathways for Fentanyl Analog Synthesis
The synthesis of fentanyl and its analogs, including carfentanil and by extension norcarfentanil, can be accomplished through several established routes. These pathways often share common precursors and chemical transformations. Some of the well-documented methods include the Janssen synthesis, the Siegfried method, and the Gupta method. federalregister.govwvu.edu
Key precursors in the synthesis of many fentanyl analogs include:
N-Phenethyl-4-piperidone (NPP): A crucial starting material in the Siegfried method.
4-Anilino-N-phenethylpiperidine (ANPP): An intermediate in the Siegfried method and a precursor for the synthesis of fentanyl and some of its analogs. ussc.gov
N-Phenyl-4-piperidinamine (4-AP): A versatile precursor used in various synthetic routes. unodc.org
Norfentanyl: The immediate precursor to fentanyl in the Janssen method. federalregister.gov
The Janssen method , the original synthetic route to fentanyl, involves the reaction of N-benzyl-4-piperidone with aniline (B41778), followed by reduction, acylation, debenzylation to yield norfentanyl, and subsequent N-alkylation. The Siegfried method offers a more streamlined approach, starting from NPP and proceeding through ANPP. The Ugi multicomponent reaction represents a more recent and efficient one-pot method for synthesizing fentanyl analogs and their precursors. nih.gov
Table 2: Key Precursors in Fentanyl Analog Synthesis
| Precursor | Role in Synthesis | Common Synthetic Route(s) |
|---|---|---|
| N-Phenethyl-4-piperidone (NPP) | Starting material | Siegfried Method |
| 4-Anilino-N-phenethylpiperidine (ANPP) | Intermediate/Precursor | Siegfried Method |
| N-Phenyl-4-piperidinamine (4-AP) | Precursor | Various routes |
| Norfentanyl | Immediate precursor to fentanyl | Janssen Method |
Specific Synthetic Considerations for Norcarfentanil-d5
Norcarfentanil is the N-demethylated metabolite of carfentanil. The "-d5" designation in Norcarfentanil-d5 strongly indicates that the five hydrogen atoms on the phenyl ring of the anilino group have been replaced by deuterium atoms. The most logical and efficient synthetic strategy to achieve this specific labeling pattern is to utilize a deuterated precursor where the phenyl ring is already perdeuterated.
The key deuterated starting material for the synthesis of Norcarfentanil-d5 is Aniline-d5 (C₆D₅NH₂). This compound is commercially available and serves as a direct source of the deuterated phenylamino moiety. zeotope.comcymitquimica.comnih.gov
A plausible synthetic route for Norcarfentanil-d5 would likely parallel known methods for carfentanil synthesis, with the substitution of aniline for aniline-d5. One such approach is the Ugi four-component reaction. nih.gov This one-pot reaction would involve:
A suitable N-protected-4-piperidone.
Aniline-d5 .
An isocyanide (e.g., methyl isocyanoacetate).
An acid (e.g., propionic acid).
The resulting Ugi product would then undergo further transformations, such as deprotection and other necessary modifications, to yield Norcarfentanil-d5.
Alternatively, a multi-step synthesis analogous to the Janssen or Siegfried methods could be employed. For instance, a reaction between an appropriate 4-piperidone derivative and aniline-d5 would form the deuterated N-(phenyl-d5)-4-piperidinamine core structure. Subsequent chemical modifications would then lead to the final Norcarfentanil-d5 product.
The primary consideration for this synthesis is the strategic use of aniline-d5 as the deuterium source. This "building block" approach ensures that the deuterium atoms are incorporated at the desired positions with high isotopic purity and avoids potentially non-selective and harsh late-stage H/D exchange reactions on the final complex molecule.
Table 3: Plausible Synthetic Route for Norcarfentanil-d5 via Ugi Reaction
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | N-Boc-4-piperidone, Aniline-d5, Methyl isocyanoacetate, Propionic acid | Ugi four-component reaction | N-Boc-piperidine Ugi product with d5-phenylamino group |
| 2 | Ugi product from Step 1 | Deprotection (e.g., acid-catalyzed removal of Boc group) | Intermediate piperidine (B6355638) derivative |
| 3 | Intermediate from Step 2 | Further chemical modifications (e.g., acylation) | Norcarfentanil-d5 |
Role and Application of Norcarfentanil D5 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique renowned for its high accuracy and precision in analyzing compounds within complex biological matrices. The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte—the internal standard—to a sample before any processing steps. nih.gov This "spiked" sample then undergoes extraction, purification, and finally, analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). cdc.gov
The isotopically labeled internal standard is chemically identical to the native analyte, ensuring it behaves identically during all stages of sample preparation and analysis. This co-behavior effectively cancels out variations in extraction recovery or signal suppression/enhancement from the sample matrix. Since the mass spectrometer can distinguish between the native analyte and the heavier isotopically labeled standard by their different mass-to-charge ratios (m/z), the ratio of their detected signals allows for precise calculation of the native analyte's concentration. nih.gov
Norcarfentanil-d5 in the Quantification of Norcarfentanil and Carfentanil
Norcarfentanil-d5 serves as a crucial internal standard for the accurate measurement of both norcarfentanil and its parent drug, carfentanil. dtic.milnih.gov Due to the rapid metabolism of carfentanil in the body, its primary metabolite, norcarfentanil, is often the main target for detection in biological samples like blood and urine. nih.govd-nb.info
By introducing a known amount of Norcarfentanil-d5 at the start of the analytical workflow, laboratories can correct for any analyte loss or instrumental variability. nih.gov During chromatographic separation, Norcarfentanil-d5 elutes at the same time as the native norcarfentanil, and the mass spectrometer measures both signals. dtic.mil The ratio of the norcarfentanil peak area to the Norcarfentanil-d5 peak area is then used to calculate the precise concentration of norcarfentanil in the original sample, a critical requirement in forensic toxicology where quantitative accuracy is paramount. dtic.milnih.gov
Calibration Curve Development and Validation Using Deuterated Standards
A cornerstone of any quantitative analytical method is the development and validation of a reliable calibration curve. The use of deuterated internal standards like Norcarfentanil-d5 is integral to ensuring the quality and reliability of these curves. springermedizin.de
To establish a calibration curve, analysts prepare a series of standards with known, increasing concentrations of the target analyte (e.g., norcarfentanil) and a constant concentration of the internal standard (Norcarfentanil-d5). springermedizin.deoup.com These standards are analyzed, and a curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. springermedizin.de
The method's linearity is determined by how closely these points align to a straight line, which is mathematically expressed by the coefficient of determination (R²). springermedizin.de A value of 0.99 or greater is typically considered evidence of good linearity. sciex.com The dynamic range (or linear range) defines the concentration span over which this linearity holds, which is vital for accurately quantifying substances that may be present at both trace levels and high concentrations. nih.govnih.gov For instance, a validated method for norcarfentanil might demonstrate linearity from 0.05 ng/mL to 100 ng/mL. springermedizin.de
Table 1: Illustrative Calibration Curve Data for Norcarfentanil using Norcarfentanil-d5 This table presents simulated data for demonstrative purposes, reflecting typical results from a validated LC-MS/MS method.
| Norcarfentanil Concentration (ng/mL) | Analyte Peak Area | Norcarfentanil-d5 (IS) Peak Area | Response Ratio (Analyte/IS) |
| 0.1 | 18,540 | 175,200 | 0.106 |
| 0.5 | 94,300 | 178,100 | 0.529 |
| 2.5 | 481,500 | 176,900 | 2.722 |
| 10 | 1,925,000 | 177,400 | 10.851 |
| 25 | 4,780,000 | 175,800 | 27.190 |
| 75 | 13,410,000 | 176,300 | 76.063 |
| 100 | 17,950,000 | 177,000 | 101.412 |
Following the establishment of linearity, the method's accuracy and precision are rigorously tested. springermedizin.de This is done using quality control (QC) samples prepared at low, medium, and high concentrations within the established dynamic range. oup.com
Accuracy is the measure of how close the experimentally determined concentration is to the actual concentration. It is often reported as a percentage of the true value (bias). d-nb.info
Precision reflects the consistency and reproducibility of the measurement, calculated as the percent coefficient of variation (%CV) among replicate analyses of the same QC sample. d-nb.info
Forensic toxicology guidelines typically mandate that accuracy should be within ±15-20% of the target value and precision should be ≤15% CV. springermedizin.denih.gov The use of Norcarfentanil-d5 helps ensure these stringent criteria are met by compensating for analytical variability. oup.com
Table 2: Example Accuracy and Precision Validation Data This table contains representative data for QC samples analyzed over multiple runs to validate method performance.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low | 2.5 | 2.4 | -4.0% | 6.5% |
| Medium | 30 | 31.1 | +3.7% | 4.1% |
| High | 75 | 72.9 | -2.8% | 3.3% |
Application in Multi-Analyte Panels for Fentanyl Analog Research
The continuous emergence of novel psychoactive substances (NPS), especially fentanyl analogs, requires analytical methods that can screen for and quantify many compounds at once. thermofisher.com Norcarfentanil-d5 is a standard component in these multi-analyte panels. oup.comsciex.com In such methods, a cocktail of deuterated internal standards, including Norcarfentanil-d5, is used to quantify dozens of fentanyl-related compounds in a single analysis. sciex.comthermofisher.com This comprehensive approach is highly efficient for forensic laboratories tasked with broad drug screening. thermofisher.com The inclusion of Norcarfentanil-d5 ensures that the quantification of carfentanil and its primary metabolite remains accurate and reliable within these extensive testing panels. nih.govoup.com
Metabolism and Biotransformation Pathways of Norcarfentanil Non Deuterated
Identification of Norcarfentanil as a Metabolite of Carfentanil
Norcarfentanil is firmly established as a primary metabolite of the ultra-potent opioid, carfentanil. d-nb.infonih.gov It is formed through the N-dealkylation of carfentanil, a major biotransformation pathway for this compound. researchgate.netnih.gov Toxicological investigations in cases of carfentanil misuse have consistently identified norcarfentanil in biological samples. For instance, in one documented case of recreational carfentanil exposure, pharmacokinetic modeling was performed on timed blood samples, identifying an elimination half-life of 11.8 hours for the norcarfentanil metabolite. nih.gov Its presence has been confirmed in both urine and plasma, with concentrations varying widely depending on the case. d-nb.inforesearchgate.net In one report, norcarfentanil was detected at concentrations ranging from 0.05 to 15.8 ng/mL in plasma and 8.8 to 1820 ng/mL in urine. d-nb.inforesearchgate.net The detection of norcarfentanil is a key indicator used to confirm the ingestion and subsequent metabolism of carfentanil. frontiersin.org
| Parent Compound | Metabolic Pathway | Significance | Context |
|---|---|---|---|
| Carfentanil | N-dealkylation | Major Metabolite d-nb.infofrontiersin.org | Illicit Use / Veterinary Medicine |
| Remifentanil | N-dealkylation | Minor Metabolite d-nb.infofrontiersin.org | Medical Anesthesia d-nb.inforesearchgate.net |
In Vitro Metabolism Studies and Models
To understand the biotransformation of carfentanil into norcarfentanil, researchers utilize various in vitro models that simulate human metabolism.
Human liver microsomes (HLM) are a standard tool for studying Phase I metabolism. Studies incubating carfentanil with HLM have confirmed that N-dealkylation to form norcarfentanil is a predominant metabolic pathway. d-nb.inforesearchgate.net These investigations show that carfentanil is rapidly cleared by cytochrome P450 (CYP) enzymes within the microsomal system. researchgate.netnih.govsemanticscholar.org Specifically, the CYP3A4 enzyme is identified as the primary catalyst for the N-dealkylation of fentanyl and its analogs, including carfentanil, into their respective "nor-" metabolites. researchgate.netnih.govmssm.edu In one HLM study, the half-life of carfentanil was determined to be 7.8 minutes. researchgate.net
Cryopreserved human hepatocytes provide a more complete model of metabolism, containing both Phase I and Phase II enzymes. researchgate.net In vitro studies using pooled primary human hepatocytes have been instrumental in identifying the full spectrum of carfentanil metabolites. nih.govsemanticscholar.org Incubations of carfentanil with human hepatocytes confirmed the production of norcarfentanil and identified a total of 12 metabolites. d-nb.inforesearchgate.netnih.gov A key finding from these studies is that carfentanil clearance is significantly slower in hepatocyte cultures compared to HLM. nih.govsemanticscholar.org This discrepancy may be due to factors like a larger volume of distribution and plasma protein binding in the more complex hepatocyte environment, potentially explaining the long duration of carfentanil's effects in vivo. researchgate.netnih.gov
| In Vitro Model | Key Findings | Primary Metabolites Identified | Reference |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Rapid clearance by CYP enzymes (specifically CYP3A4). researchgate.netnih.govmssm.edu | Norcarfentanil (via N-dealkylation), Monohydroxylated carfentanil. researchgate.net | researchgate.netnih.govmssm.edu |
| Human Hepatocytes | Slower clearance compared to HLM, suggesting longer duration of effect. nih.govsemanticscholar.org Identified 12 total metabolites. nih.gov | Norcarfentanil, Monohydroxylated carfentanil, N-oxides, Glucuronide conjugate. researchgate.netnih.gov | researchgate.netnih.govsemanticscholar.org |
Metabolic studies using both HLM and hepatocytes have elucidated the primary biotransformation pathways for carfentanil. researchgate.netnih.gov The two dominant routes are N-dealkylation, which produces norcarfentanil, and monohydroxylation of the piperidine (B6355638) ring. researchgate.netnih.govsemanticscholar.org The N-dealkylation process is catalyzed by CYP450 enzymes and involves the oxidative removal of the phenethyl group from the piperidine nitrogen. researchgate.netd-nb.info Other, less prominent metabolic reactions have also been observed, including the formation of two N-oxide metabolites and one glucuronide conjugate. researchgate.netnih.gov Notably, ester hydrolysis was not found to be a major metabolic pathway for carfentanil. researchgate.netnih.gov
Computational and In Silico Predictions of Metabolic Fate
Alongside in vitro studies, computational models are used to predict the metabolic fate of compounds like carfentanil. nih.gov Software such as ADMET Predictor™ and MetaSite™ have been employed to forecast potential metabolites. nih.gov These in silico approaches predicted that N-dealkylation would be a primary biotransformation pathway, which was later confirmed by in vitro experiments. researchgate.net While these predictive tools provided generally accurate results, they did not capture the full range of metabolites observed in the hepatocyte incubations. nih.gov This highlights that while in silico predictions are valuable for anticipating metabolic pathways, they must be validated with experimental data from in vitro or in vivo studies to achieve a complete and accurate metabolic profile. nih.govmdpi.com
Pharmacological Investigations of Norcarfentanil Non Deuterated at the Receptor Level
Characterization of Opioid Receptor Binding Affinity (μ-opioid receptor focus)
Studies utilizing radioligand competitive binding assays have been instrumental in determining the affinity of norcarfentanil for the μ-opioid receptor. In a comprehensive study of 21 fentanyl derivatives, the binding of norcarfentanil to the μ-opioid receptor was assessed. The results demonstrated that norcarfentanil has a significantly lower binding affinity compared to its parent compound, carfentanil. mdpi.com
The inhibitory constant (IC50) for norcarfentanil at the μ-opioid receptor was determined to be 295.1 nM. mdpi.com This value is dramatically higher than that of carfentanil, which exhibits an exceptionally high affinity with an IC50 value of 0.19 nM. mdpi.com This stark difference underscores the critical role of the N-phenethyl group in carfentanil for high-affinity binding to the μ-opioid receptor. The absence of this group in norcarfentanil leads to a substantial decrease in its ability to bind to the receptor. For context, remifentanil, another parent compound of norcarfentanil, has an IC50 value of 0.60 nM, also indicating a much higher affinity than its metabolite. mdpi.com
| Compound | μ-Opioid Receptor IC50 (nM) |
|---|---|
| Norcarfentanil | 295.1 |
| Carfentanil | 0.19 |
| Remifentanil | 0.60 |
| Fentanyl | 1.23 |
In Vitro Functional Assays for Receptor Activation and Signaling
Beyond binding affinity, in vitro functional assays are employed to determine the ability of a compound to activate the receptor and initiate a cellular response. These assays, such as those measuring cAMP inhibition or β-arrestin recruitment, provide insights into the efficacy of a ligand. frontiersin.orgnih.govnih.gov
Research has shown that norcarfentanil possesses very low functional activity at the μ-opioid receptor. In an in vitro opioid activity reporter assay, which measures the recruitment of β-arrestin 2 upon receptor activation, norcarfentanil was only capable of generating a low level of opioid activity, and only at a high concentration of 1 μM (equivalent to 326 ng/mL). frontiersin.orgfrontiersin.org This indicates that even when bound to the receptor, norcarfentanil is a very weak agonist, meaning it has a limited ability to induce the conformational changes in the receptor necessary to trigger downstream signaling pathways effectively.
Comparative Activity with Parent Compounds and Other Analogs
The pharmacological profile of norcarfentanil becomes clearer when compared to its parent compounds and other fentanyl analogs. As established, its binding affinity is substantially lower than that of carfentanil and remifentanil. mdpi.com
Functionally, the difference is even more pronounced. Carfentanil is one of the most potent synthetic opioids known, with an EC50 value for μ-opioid receptor activation in a cAMP assay reported to be as low as 0.006 nM. frontiersin.orgfrontiersin.org In another study using a β-arrestin recruitment assay, carfentanil had an EC50 of 0.027 nM. frontiersin.org Fentanyl, another well-known analog, has reported EC50 values of 0.511 nM (cAMP assay) and 4.32 nM (β-arrestin recruitment assay). frontiersin.orgfrontiersin.org
In stark contrast, norcarfentanil demonstrates minimal functional activity, and only at micromolar concentrations. frontiersin.orgfrontiersin.org This profound drop in both binding affinity and functional efficacy highlights that the N-dealkylation of carfentanil or remifentanil to form norcarfentanil results in a compound with significantly attenuated opioid activity. The structural modifications from the parent compounds to the metabolite drastically reduce its ability to interact with and activate the μ-opioid receptor.
| Compound | Assay Type | EC50 (nM) | Functional Activity Level |
|---|---|---|---|
| Norcarfentanil | β-arrestin recruitment | Not Determined (low activity at 1000 nM) | Low |
| Carfentanil | cAMP | 0.006 | High |
| Carfentanil | β-arrestin recruitment | 0.027 | High |
| Fentanyl | cAMP | 0.511 | High |
| Fentanyl | β-arrestin recruitment | 4.32 | High |
Applications in Forensic and Biomedical Research Methodology Focus
Development of Analytical Methods for Biofluid Analysis (e.g., plasma, urine, hair)
The detection and quantification of carfentanil and its major metabolite, norcarfentanil, in biological fluids are paramount in clinical and forensic toxicology. Norcarfentanil-d5 is instrumental in the development and validation of these analytical methods, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Plasma and Blood: Researchers have developed robust LC-MS/MS methods to determine the concentration of fentanyl and its metabolites in human plasma. nih.govresearchgate.netresearchgate.net In these methods, deuterated internal standards, including norcarfentanil-d5, are added to plasma samples before extraction and analysis. nih.govresearchgate.netfrontiersin.org The use of an internal standard like Norcarfentanil-d5 helps to correct for any loss of analyte during sample preparation and for variations in the instrument's response, ensuring accurate quantification. nih.govresearchgate.net For instance, a validated method for carfentanil and norcarfentanil in whole blood used norcarfentanil-d5 as an internal standard, achieving a linear range for norcarfentanil of 0.025–25 ng/mL. frontiersin.org Sample preparation typically involves protein precipitation or liquid-liquid extraction (LLE) to isolate the analytes from the complex plasma matrix. nih.govresearchgate.netthermofisher.com
Urine: Urine is a common matrix for detecting drug use due to higher concentrations of metabolites. Analytical methods for urine often involve a "dilute and shoot" approach or solid-phase extraction (SPE) to clean up the sample before LC-MS/MS analysis. thermofisher.comoup.com Norcarfentanil-d5 is added to the urine sample to serve as an internal standard for the quantification of norcarfentanil. frontiersin.orgoup.com In one method, a mixture of internal standards including norcarfentanil-d5 was used to analyze 13 fentanyl analogs in urine, with calibration curves linear up to at least 10 ng/mL. oup.com In a fatal carfentanil intoxication case, the urine sample was quantified by standard addition to determine a norcarfentanil concentration. frontiersin.org
Hair: Hair analysis provides a longer detection window for drug exposure, spanning months to years. researchgate.netelgalabwater.com The development of analytical methods for hair requires sensitive instrumentation and meticulous sample preparation, often involving washing, pulverizing, and extraction of the hair sample. unito.it Deuterated internal standards like norfentanyl-d5 are crucial for the quantification of fentanyl analogs in hair. unito.itnih.govunito.itunito.it LC-MS/MS is the technique of choice for analyzing these extracts due to its high sensitivity and specificity, with the ability to detect concentrations in the picogram per milligram (pg/mg) range. nih.gov
| Biofluid | Sample Preparation Technique | Analytical Method | Role of Norcarfentanil-d5 | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Blood | Protein Precipitation, Liquid-Liquid Extraction (LLE) | LC-MS/MS | Internal Standard | Norcarfentanil: 0.025–25 ng/mL (Linear Range) | frontiersin.orgthermofisher.com |
| Urine | Solid-Phase Extraction (SPE), Dilute and Shoot | LC-MS/MS | Internal Standard | Norcarfentanil: 0.102-153 ng/mL (Validation Range) | nih.govthermofisher.comoup.com |
| Hair | Solvent Wash, Incubation/Extraction | LC-MS/MS | Internal Standard | Fentanyl Analogs: 0.3-0.9 ng/g | frontiersin.org |
| Oral Fluid | Microextraction on Packed Sorbent (MEPS) | LC-HRMS/MS | Internal Standard | 0.10-1.0 ng/mL | nih.gov |
Research on Analytical Challenges in Emerging Synthetic Opioid Detection
The rapid emergence of novel synthetic opioids (NSOs), including potent fentanyl analogs like carfentanil, presents significant analytical challenges for forensic and clinical laboratories. nationalacademies.orgnih.gov
High Potency and Low Concentrations: Many NSOs are extremely potent, meaning they can have physiological effects at very low concentrations. nationalacademies.orglsuhsc.edu This requires highly sensitive analytical methods to detect the parent drug and its metabolites, which may be present in biological samples at sub-nanogram per milliliter levels. lsuhsc.edu
Structural Similarity: The subtle structural differences between various fentanyl analogs can make them difficult to distinguish using less specific analytical techniques. nationalacademies.orgojp.gov Standard antibody-based urine toxicology screens may cross-react with multiple analogs or fail to detect them altogether, necessitating confirmation by more definitive methods like mass spectrometry. nih.gov
Rapidly Evolving Market: The constant introduction of new analogs means that laboratory testing methods must be continuously updated. nationalacademies.orgojp.gov A substance may only be prevalent for a few months before it is replaced by a new one, creating a difficult challenge for labs to develop, validate, and implement new tests in a timely manner. ojp.gov
Metabolite Identification: Understanding the metabolism of these new compounds is crucial for toxicological interpretation. Identifying major metabolites, such as norcarfentanil from carfentanil, is essential for confirming exposure, as the parent drug may be rapidly metabolized and fall below detection limits. d-nb.info
Norcarfentanil-d5 plays a role in addressing these challenges by enabling the development of sensitive and specific quantitative methods for norcarfentanil, a key metabolite of one of the most potent fentanyl analogs. frontiersin.orgd-nb.info This allows toxicologists to confirm carfentanil use even when the parent compound is no longer detectable.
Use in Reference Standard Preparation and Quality Control in Research Laboratories
In quantitative analysis, particularly with mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. Norcarfentanil-d5 serves as an ideal internal standard for the quantification of norcarfentanil. frontiersin.org
Internal Standard: An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to a sample in a known quantity before processing. ojp.gov Because Norcarfentanil-d5 is chemically identical to norcarfentanil but has a different mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically but is distinguishable by the mass spectrometer. frontiersin.orgcaymanchem.com This allows it to compensate for variations in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and reliability of the quantitative results. nih.govresearchgate.netfrontiersin.org
Calibrators and Quality Controls: Norcarfentanil-d5 is used in the preparation of calibration curves and quality control (QC) samples. frontiersin.org Calibrators are samples with known concentrations of the analyte used to generate a standard curve, against which unknown samples are measured. QC samples, prepared at low, medium, and high concentrations, are analyzed alongside unknown samples to ensure the analytical run is valid and the results are accurate. frontiersin.org For example, in one study, QC samples for norcarfentanil were run in sixplicate on four different days to determine intra- and inter-run precision and bias. frontiersin.org
The availability of certified reference materials (CRMs) like Norcarfentanil-d5 is essential for forensic and research laboratories to ensure their methods are metrologically valid and their results are traceable and defensible. caymanchem.com
Impurity Profiling and Source Attribution Studies for Fentanyl Analogs
Chemical attribution of seized drugs is a key component of forensic investigations, providing intelligence on manufacturing methods and linking different seizures. osti.gov This is achieved by impurity profiling, which identifies characteristic chemical signatures—such as precursors, intermediates, and byproducts—left over from a specific synthetic route. osti.govnih.gov
Furthermore, source attribution can also involve analyzing inorganic constituents. The profile of metals and metalloids in a seized drug sample, determined by techniques like inductively coupled plasma mass spectrometry (ICP-MS), can offer clues about the production process and potentially the geographic origin. gmu.edu
In the broader context of a forensic investigation following an overdose, the toxicological analysis of biofluids complements the chemical profiling of the seized drug. The accurate quantification of carfentanil and its metabolite norcarfentanil using Norcarfentanil-d5 as an internal standard provides crucial information about the dose and timing of exposure, which, when combined with impurity profiling of the drug source, creates a more complete picture for law enforcement and public health agencies. frontiersin.orgosti.gov
| Compound Name |
|---|
| 4-anilino-N-phenethyl-piperidine (4-ANPP) |
| Acetonitrile (B52724) |
| Acetyl fentanyl |
| Acetyl norfentanyl-D5 |
| Acrylfentanyl |
| Alfentanil |
| Benzylfentanyl |
| Butyrylfentanyl |
| Carfentanil |
| Carfentanil-d5 |
| Cocaine |
| Cyclopropylfentanyl |
| Fentanyl |
| Fentanyl-d5 |
| Furanylfentanyl |
| Heroin |
| Hydrocodone |
| Isobutyrylfentanyl |
| Lofentanil |
| Methanol (B129727) |
| Morphine |
| Norcarfentanil |
| Norcarfentanil-d5 |
| Norfentanyl |
| Norfentanyl-d5 |
| Norlofentanil |
| Norsufentanil |
| Norsufentanil-d5 |
| Ocfentanil |
| Oxycodone |
| para-Fluorofentanyl |
| Remifentanil |
| Sufentanil |
| Sufentanil-d5 |
| Thiofentanyl |
| Tramadol |
| U-47,700 |
| Xylazine |
Future Directions and Research Opportunities
Advancements in Automated and High-Throughput Analytical Platforms
The increasing prevalence of potent synthetic opioids like carfentanil demands the development of more rapid, sensitive, and high-throughput analytical methods for the detection of its metabolites, including norcarfentanil. Current research is focused on moving beyond traditional chromatographic methods to platforms that offer faster turnaround times and require minimal sample preparation.
Key advancements include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): While a staple in forensic toxicology, future developments aim to further reduce analysis times, with some methods achieving separations in under six minutes. nih.gov The ongoing challenge is to continually update these methods to include the ever-growing list of new fentanyl analogs and their metabolites. nih.govfrontiersin.org
High-Resolution Mass Spectrometry (HRMS): HRMS allows for the identification of novel fentanyl analogs for which certified reference materials may not yet exist by measuring exact masses and calculating empirical formulas. escholarship.orgnih.gov Future work will focus on expanding spectral libraries and developing automated data analysis workflows to quickly identify new compounds. escholarship.orgnih.govresearchgate.net
Ambient Ionization Mass Spectrometry: Techniques such as Direct Analysis in Real Time (DART) and Electrospray Ionization (ESI) coupled with Trapped Ion Mobility Spectrometry (TIMS) and tandem mass spectrometry (MS/MS) show significant promise for high-throughput screening. nih.gov These methods can characterize fentanyl analogs with minimal sample preparation in under five minutes, offering a multi-dimensional analysis based on mobility, fragmentation patterns, and mass. nih.gov
Artificial Intelligence and Machine Learning: Integrating AI and machine learning with spectroscopic techniques like infrared spectroscopy can enhance the rapid and remote detection of fentanyl and its derivatives. ucf.edu These intelligent algorithms can be trained to recognize the spectral signatures of known compounds and even predict the presence of previously unknown analogs. ucf.edu
Table 1: Advanced Analytical Platforms for Fentanyl Analog Metabolite Analysis
| Technology | Principle | Advantages | Future Research Focus |
|---|---|---|---|
| UHPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | High sensitivity and specificity; quantitative. | Method updates for new analogs; faster run times. nih.gov |
| LC-HRMS | Chromatographic separation with high-resolution mass detection. | Identification of unknown compounds; empirical formula determination. escholarship.orgnih.gov | Expansion of spectral libraries; automated data processing. researchgate.net |
| DART-TIMS-MS/MS | Ambient ionization with ion mobility separation and mass detection. | Rapid analysis (<5 min); minimal sample preparation; isomer separation. nih.gov | Wider adoption in forensic labs; calibration method enhancement. nih.gov |
Integration of Multi-Omics Approaches in Metabolic Research
Understanding the full biological impact of carfentanil exposure requires looking beyond the parent compound and its primary metabolites. The integration of multiple "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a systems-biology approach to comprehensively map the metabolic and cellular perturbations following exposure.
Metabolomics: Untargeted metabolomics can provide a "fingerprint" of the metabolic state of an individual, potentially revealing novel biomarkers of fentanyl exposure that may persist longer than the drug or its known metabolites. mdpi.comresearchgate.netnih.gov This approach can help to identify unique metabolic patterns associated with fentanyl exposure compared to other opioids. researchgate.netnih.gov Studies in animal models have already demonstrated that fentanyl overdose can significantly alter metabolic pathways related to glucose and amino acid metabolism. mdpi.com
Proteomics: The analysis of the entire protein complement of a biological sample can identify changes in protein expression that are indicative of exposure to carfentanil. This can reveal the cellular pathways and toxicological mechanisms affected by the drug.
Multi-Omics Integration: Combining these datasets can provide a more complete picture of the biological response to carfentanil. For example, correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolite concentrations (metabolomics) can elucidate the entire pathway from genetic regulation to functional metabolic output. mdpi.commdpi.com This integrated approach is crucial for understanding the complex mechanisms of opioid addiction and toxicity. nih.gov
Table 2: Multi-Omics Approaches in Fentanyl Metabolite Research
| Omics Discipline | Focus of Study | Potential Insights for Norcarfentanil Research |
|---|---|---|
| Metabolomics | Comprehensive analysis of small molecule metabolites. | Identification of novel biomarkers of carfentanil exposure; understanding of metabolic dysregulation. mdpi.commdpi.com |
| Proteomics | Large-scale study of proteins. | Elucidation of toxicological pathways and cellular responses to carfentanil. nih.gov |
| Transcriptomics | Study of the complete set of RNA transcripts. | Understanding the genetic regulation in response to carfentanil exposure. |
| Multi-Omics Integration | Combined analysis of different omics datasets. | A holistic view of the biological impact of carfentanil; identification of complex interactions between genes, proteins, and metabolites. mdpi.commdpi.com |
Exploration of Novel Biotransformation Pathways and Enzymes
While N-dealkylation to norcarfentanil is a major metabolic pathway for carfentanil, a complete understanding of all biotransformation routes is essential for a thorough toxicological assessment. researchgate.netnih.govclinpgx.org In vitro studies using human liver microsomes and hepatocytes have identified other metabolic reactions, including monohydroxylation, N-oxide formation, and glucuronidation. nih.govclinpgx.orgnih.gov
Future research should focus on:
Identifying Minor Metabolites: Even minor metabolic pathways can produce pharmacologically active compounds or provide additional biomarkers for confirming carfentanil use. The synthesis and characterization of these metabolites are crucial for their inclusion in analytical methods. mdpi.com
Characterizing Involved Enzymes: While CYP3A4 is believed to be the primary enzyme responsible for carfentanil metabolism, the role of other cytochrome P450 isoenzymes and other enzyme families (e.g., UGTs for glucuronidation) needs to be fully elucidated. researchgate.netnih.gov This is particularly important for understanding inter-individual variability in metabolism due to genetic polymorphisms. nih.gov
Exploring Alternative Pathways: Research into catalytic antibodies has shown that hydrolysis of carfentanil's methyl ester significantly reduces its potency, suggesting a potential therapeutic avenue and a biotransformation pathway not typically dominant in human metabolism. acs.org
Table 3: Known and Potential Biotransformation Pathways of Carfentanil
| Pathway | Description | Significance |
|---|---|---|
| N-dealkylation | Removal of the phenethyl group to form norcarfentanil. | Major metabolic pathway, producing a key biomarker. researchgate.netnih.govclinpgx.org |
| Monohydroxylation | Addition of a hydroxyl group to the piperidine (B6355638) ring. | A dominant metabolic pathway. nih.govclinpgx.org |
| N-oxide Formation | Oxidation of a nitrogen atom. | Identified as a metabolic route in vitro. nih.govnih.gov |
| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). | A detected Phase II metabolic pathway. nih.govnih.gov |
| Ester Hydrolysis | Cleavage of the methyl ester group. | Not a major metabolic pathway but produces a much less potent metabolite. nih.govclinpgx.orgacs.org |
Development of Enhanced Deuterated Analogs for Specialized Research Needs
Deuterated internal standards like Norcarfentanil-d5 are indispensable for the accurate quantification of analytes by mass spectrometry, as they correct for variations in sample preparation and instrument response. caymanchem.comcerilliant.com The availability of a wide range of isotopically labeled standards is crucial for forensic and clinical laboratories. caymanchem.combioszeparacio.hu
Future research in this area should include:
Expansion of Labeled Metabolite Libraries: As new metabolites of carfentanil and other fentanyl analogs are identified, there will be a corresponding need for their deuterated or otherwise isotopically labeled counterparts to serve as internal standards in quantitative assays.
Development of Standards for Novel Analogs: The continuous emergence of new fentanyl derivatives requires the rapid synthesis of both the parent compound and its major metabolites, as well as their labeled internal standards, to keep analytical methods current.
Stable Isotope Labeling for Metabolic Studies: Beyond their use as internal standards, more extensively or specifically labeled analogs of norcarfentanil could be developed for use in metabolic flux analysis and other specialized research to trace the fate of the molecule through various biochemical pathways in detail. The use of deuterium (B1214612) in isotope ratio mass spectrometry can also help in profiling and linking illicit fentanyl samples. ojp.gov
Computational Modeling for Predicting Metabolic Landscapes and Receptor Interactions
In silico or computational approaches are becoming increasingly valuable in forensic toxicology for predicting the properties of new and emerging drugs. mdpi.com These models can help researchers and law enforcement to anticipate the potential dangers of new synthetic opioids before they become widespread.
Metabolism Prediction: Software programs can predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites. nih.govclinpgx.orgacs.org These predictions can guide the search for novel metabolites in biological samples and help to focus analytical method development. acs.orgnih.gov
Receptor Interaction Modeling: Advanced molecular simulation techniques like metadynamics can be used to study the binding kinetics and pathways of fentanyl analogs at the mu-opioid receptor. fda.gov This can provide insights into the potency and duration of action of these compounds and their metabolites. fda.gov Such models can also help in predicting the binding affinity of unclassified fentanyl-like molecules.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the biological activity of new fentanyl analogs based on their chemical structure. nih.gov This can help to prioritize the investigation of the most potentially harmful new compounds.
Table 4: Computational Modeling in Norcarfentanil-d5 Research
| Modeling Approach | Application | Relevance to Norcarfentanil-d5 |
|---|---|---|
| Metabolism Prediction Software | Predicts sites of metabolism and metabolite structures. acs.orgnih.gov | Guides the search for further metabolites of carfentanil beyond norcarfentanil. |
| Molecular Dynamics Simulations | Simulates the interaction of ligands with receptors over time. | Elucidates the binding affinity and kinetics of norcarfentanil at the mu-opioid receptor. fda.gov |
| QSAR Models | Relates chemical structure to biological activity. nih.gov | Predicts the potential opioid activity of uncharacterized metabolites of carfentanil. |
| Protein-Ligand Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Provides a static picture of how norcarfentanil might interact with the active site of the mu-opioid receptor. elifesciences.org |
Q & A
Basic Research Questions
Q. How can researchers characterize Norcarfentanil-d5 for use as an internal standard in LC-MS/MS assays?
- Methodology :
- Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and isotopic labeling efficiency (≥98% deuterium incorporation) .
- Validate isotopic purity via isotope ratio mass spectrometry (IRMS) to ensure minimal protium contamination, which could compromise quantitative accuracy in tracer studies .
- Cross-reference retention times and fragmentation patterns with non-deuterated analogs to confirm chromatographic consistency .
Q. What critical parameters ensure batch-to-batch consistency of Norcarfentanil-d5 in pharmacokinetic studies?
- Methodology :
- Establish a quality control (QC) protocol using triple-quadrupole MS to monitor key ions (e.g., m/z transitions) and isotopic distribution ratios .
- Implement stability testing under varying storage conditions (e.g., -80°C vs. room temperature) to assess degradation kinetics, with acceptance criteria defined as <5% deviation in deuterium content over six months .
Q. How should extraction efficiency of Norcarfentanil-d5 from biological matrices be validated?
- Methodology :
- Optimize solid-phase extraction (SPE) protocols using deuterated vs. non-deuterated analogs to quantify recovery rates (aim for >85% recovery in plasma/serum) .
- Perform matrix effect assessments by spiking Norcarfentanil-d5 into hemolyzed or lipemic samples to evaluate ion suppression/enhancement in LC-MS/MS .
Advanced Research Questions
Q. How can deuterium isotope effects influence the interpretation of Norcarfentanil-d5 pharmacokinetic data?
- Methodology :
- Design crossover studies comparing deuterated and non-deuterated analogs to quantify metabolic rate differences (e.g., CYP3A4-mediated oxidation kinetics) .
- Use computational models (e.g., molecular dynamics simulations) to predict deuterium-induced changes in binding affinity to opioid receptors or metabolic enzymes .
- Address discrepancies by incorporating isotopic correction factors into pharmacokinetic equations .
Q. What strategies resolve discrepancies in Norcarfentanil-d5 quantification across different mass spectrometry platforms?
- Methodology :
- Perform interlaboratory calibrations using standardized reference materials to harmonize m/z transition thresholds and collision energy settings .
- Apply orthogonal validation techniques (e.g., 2D-LC coupled with ion mobility spectrometry) to isolate co-eluting isobaric interferences .
Q. How should researchers address conflicting data in Norcarfentanil-d5 metabolite identification studies?
- Methodology :
- Use high-resolution tandem MS (HR-MS/MS) to differentiate between deuterated metabolites and endogenous compounds with similar mass shifts (e.g., +5 Da) .
- Triangulate findings with in vitro hepatic microsomal assays to confirm metabolic pathways and exclude artifactual oxidation products .
Ethical and Safety Considerations
Q. What protocols ensure safe handling of Norcarfentanil-d5 given its hazardous classification?
- Methodology :
- Adhere to NIH preclinical guidelines for handling synthetic opioids, including mandatory use of fume hoods, double-gloving, and real-time air monitoring for accidental exposure .
- Implement institutional review board (IRB)-approved waste disposal protocols for deuterated compounds to prevent environmental contamination .
Data Presentation and Reproducibility
Q. How can researchers enhance reproducibility in studies using Norcarfentanil-d5?
- Methodology :
- Document all synthetic and analytical procedures in alignment with the Beilstein Journal’s experimental reporting standards, including raw spectral data and purity certificates in supplementary materials .
- Use the PICOT framework to define study variables (e.g., Population: rodent models; Intervention: dose-response curves; Outcome: plasma half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
